molecular formula C5HBrN4 B1273054 2-bromo-1H-imidazole-4,5-dicarbonitrile CAS No. 50847-09-1

2-bromo-1H-imidazole-4,5-dicarbonitrile

Cat. No. B1273054
CAS RN: 50847-09-1
M. Wt: 196.99 g/mol
InChI Key: WMPWSWMSTJAAPF-UHFFFAOYSA-N
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Description

2-Bromo-1H-imidazole-4,5-dicarbonitrile is a compound with the chemical formula C5H2BrN5 . It is a white crystalline solid that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .


Molecular Structure Analysis

The molecular formula of 2-bromo-1H-imidazole-4,5-dicarbonitrile is C5HBrN4 . It has a molecular weight of 196.99 . The structure contains a total of 11 atoms; 1 Hydrogen atom, 5 Carbon atoms, 4 Nitrogen atoms, and 1 Bromine atom . It also contains a total of 11 bonds; 10 non-H bonds, 7 multiple bonds, 2 triple bonds, 5 aromatic bonds, 1 five-membered ring, 2 nitrile(s) (aromatic) and 1 Imidazole(s) .


Physical And Chemical Properties Analysis

2-Bromo-1H-imidazole-4,5-dicarbonitrile is a solid at room temperature . The melting point is between 147.0 to 151.0 °C . It should be stored under an inert gas at room temperature .

Scientific Research Applications

Organic Chemical Synthesis

“2-Bromo-1H-imidazole-4,5-dicarbonitrile” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a wide range of other chemicals, serving as a crucial component in various chemical reactions.

Synthesis of Imidazoles

Recent advances in the synthesis of imidazoles have highlighted the importance of compounds like “2-bromo-1H-imidazole-4,5-dicarbonitrile”. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Pharmaceuticals and Agrochemicals

Imidazoles, which can be synthesized using “2-bromo-1H-imidazole-4,5-dicarbonitrile”, have traditional applications in pharmaceuticals and agrochemicals . They are often used in the development of new drugs and agricultural products.

Solar Cells and Optical Applications

Imidazoles are also being used in emerging research into dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for use in these high-tech applications.

Functional Materials

The versatility and utility of imidazoles in various areas have led to their use in the synthesis of functional materials . These materials have a wide range of applications, from electronics to energy storage.

Catalysis

Imidazoles are being deployed in the field of catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction process and increasing efficiency.

Safety and Hazards

2-Bromo-1H-imidazole-4,5-dicarbonitrile is potentially toxic and safety precautions should be taken during handling . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Protective equipment such as gloves, goggles, and lab coats should be worn when handling the compound .

properties

IUPAC Name

2-bromo-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPWSWMSTJAAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381292
Record name 2-bromo-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1H-imidazole-4,5-dicarbonitrile

CAS RN

50847-09-1
Record name 2-bromo-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1H-imidazole-4,5-dicarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,5-Dicyanoimidazole (23.6 g) was dissolved in sodium hydroxide solution (0.1N, 500 ml) with stirring and then bromine (36 ml) was added dropwise with stirring at room temperature. The mixture was stirred at room temperature overnight and the resulting solid was filtered, washed with water and dried to give 2-bromo-4,5-dicyanoimidazole m.p. 141°-144°. This compound (20 g) in dimethylformamide (100 ml) was added with stirring to a suspension of sodium hydride (80% dispersion in oil, 3.05 g) in dimethylformamide (100 ml) at room temperature. The mixture was cooled to 5° and chloromethyl 2-trimethylsilylethyl ether (18 ml) was added dropwise with stirring. This mixture was allowed to stand at room temperature overnight and was then poured into water and extracted with ethyl acetate. Evaporation of solvent gave an oil which was purified by column chromatography to give 1-(2-trimethylsilylethoxymethyl)-2-bromo-4,5-dicyano-1H-imidazole m.p.47°-52°. In a similar manner, the following were obtained: 1-benzyl- 2-bromo-4,5-dicyano-1H-imidazole, nD23 : 1.601, and 1-allyl-2-bromo-4,5-dicyano-1H-imidazole, m.p. 85°-87°.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying solvent effects on 2-bromo-1H-imidazole-4,5-dicarbonitrile?

A1: Understanding how solvents influence the properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile is crucial. The study highlights that solvents can significantly impact the molecule's molecular and electronic structure, influencing its reactivity and potential interactions with biological targets. [] This information is fundamental for predicting its behavior in various chemical and biological environments.

Q2: What computational methods were employed to study 2-bromo-1H-imidazole-4,5-dicarbonitrile?

A2: The researchers utilized a range of computational techniques, including density functional theory (DFT) calculations, to investigate the molecule's properties. [] DFT allows for the prediction of molecular geometries, electronic structures, and other important parameters. These computational approaches provide a powerful toolkit for exploring the characteristics of 2-bromo-1H-imidazole-4,5-dicarbonitrile and its potential applications.

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